

# A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of these two linker technologies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Cleavable vs. Non-Cleavable Linkers



| Feature                                                                                             | Cleavable Linkers                                                                                                                                    | Non-Cleavable Linkers                                                                                                                   |  |
|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--|
| Mechanism of Payload<br>Release                                                                     | Enzymatic cleavage (e.g., cathepsins), acidic pH, or high glutathione concentrations within the tumor microenvironment or inside the target cell.[1] | Proteolytic degradation of the antibody backbone within the lysosome following internalization.[2]                                      |  |
| Released Payload Form                                                                               | Typically the unmodified, potent parent drug.                                                                                                        | Payload attached to the linker and an amino acid residue from the antibody.                                                             |  |
| Bystander Effect                                                                                    | Often high, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.                               | Generally low to negligible, as<br>the released payload-amino<br>acid conjugate is often<br>charged and less membrane-<br>permeable.[4] |  |
| Plasma Stability                                                                                    | Can be variable, with a potential for premature payload release.[5]                                                                                  | Generally higher, leading to a more stable ADC in circulation. [2]                                                                      |  |
| Off-Target Toxicity                                                                                 | Higher potential due to premature payload release and the bystander effect.                                                                          | Lower potential due to higher stability and a limited bystander effect.                                                                 |  |
| Tumor Heterogeneity Potentially more effective in heterogeneous tumors due to the bystander effect. |                                                                                                                                                      | May be less effective against antigen-negative cells within a tumor.                                                                    |  |

### **Quantitative Performance Data**

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

### In Vitro Cytotoxicity (IC50 Values)

Lower IC50 values indicate higher potency.



| ADC<br>Configura<br>tion    | Cell Line                                 | Target<br>Antigen | Linker<br>Type                    | Payload | IC50<br>(ng/mL)             | Referenc<br>e |
|-----------------------------|-------------------------------------------|-------------------|-----------------------------------|---------|-----------------------------|---------------|
| Trastuzum<br>ab-vc-<br>MMAE | SK-BR-3<br>(High<br>HER2)                 | HER2              | Cleavable<br>(vc)                 | MMAE    | ~13-50                      | [6]           |
| Trastuzum<br>ab-MCC-<br>DM1 | SK-BR-3<br>(High<br>HER2)                 | HER2              | Non-<br>cleavable<br>(MCC)        | DM1     | Not<br>specified            | [6]           |
| Trastuzum<br>ab-vc-<br>MMAE | MDA-MB-<br>361-DYT2<br>(Moderate<br>HER2) | HER2              | Cleavable<br>(vc)                 | MMAE    | ~25-80                      | [6]           |
| Trastuzum<br>ab-MCC-<br>DM1 | MDA-MB-<br>361-DYT2<br>(Moderate<br>HER2) | HER2              | Non-<br>cleavable<br>(MCC)        | DM1     | Not<br>specified            | [6]           |
| Trastuzum<br>ab-vc-<br>MMAE | JIMT-1<br>(Low<br>HER2)                   | HER2              | Cleavable<br>(vc)                 | MMAE    | Not<br>specified            |               |
| Trastuzum<br>ab-MCC-<br>DM1 | JIMT-1<br>(Low<br>HER2)                   | HER2              | Non-<br>cleavable<br>(MCC)        | DM1     | Not<br>specified            | _             |
| mil40-16                    | BT-474                                    | HER2              | Cleavable<br>(vc)                 | MMAE    | Not<br>explicitly<br>stated | [7]           |
| mil40-15                    | BT-474                                    | HER2              | Non-<br>cleavable<br>(Cys-linker) | MMAE    | ~1 x 10 <sup>-11</sup><br>M | [7]           |
| mil40-15                    | MCF-7<br>(Bystander,                      | HER2              | Non-<br>cleavable<br>(Cys-linker) | MMAE    | ~1 x 10 <sup>-9</sup><br>M  | [7]           |



|                          | HER2-<br>negative) |      |                          |                  |                  |     |
|--------------------------|--------------------|------|--------------------------|------------------|------------------|-----|
| Sulfatase-<br>linker-ADC | HER2+<br>cells     | HER2 | Cleavable<br>(sulfatase) | Not<br>specified | 61 and 111<br>pM | [8] |
| Non-<br>cleavable<br>ADC | HER2+<br>cells     | HER2 | Non-<br>cleavable        | Not<br>specified | 609 pM           | [8] |

### In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.



| ADC<br>Configuration                        | Xenograft<br>Model                       | Dosing                  | Outcome                                           | Reference |
|---------------------------------------------|------------------------------------------|-------------------------|---------------------------------------------------|-----------|
| Trastuzumab-vc-                             | NCI-N87 (High<br>HER2)                   | Single i.v. dose        | Significant tumor growth inhibition               |           |
| Trastuzumab-<br>MCC-DM1                     | NCI-N87 (High<br>HER2)                   | Single i.v. dose        | Tumor growth inhibition                           | _         |
| Trastuzumab-vc-<br>MMAE                     | JIMT-1 (Low<br>HER2)                     | Not specified           | Superior efficacy<br>compared to T-<br>DM1        |           |
| Trastuzumab-<br>MCC-DM1 (T-<br>DM1)         | JIMT-1 (Low<br>HER2)                     | Not specified           | Less effective<br>than<br>Trastuzumab-vc-<br>MMAE | _         |
| Anti-P-cadherin-<br>SPDB-DM4                | HCC70                                    | Single i.v. dose        | Improved efficacy over non-cleavable format       |           |
| Anti-P-cadherin-<br>SMCC-DM1                | HCC70                                    | Single i.v. dose        | Less efficacious<br>than cleavable<br>format      |           |
| β-galactosidase-<br>cleavable linker<br>ADC | Xenograft mouse<br>model                 | 1 mg/kg, single<br>dose | 57% and 58% reduction in tumor volumes            | [8]       |
| Kadcyla (T-DM1)                             | Xenograft mouse<br>model                 | 1 mg/kg, single<br>dose | Not statistically significant reduction           | [8]       |
| EVCit ADC<br>(cleavable)                    | JIMT-1 and KPL-<br>4 xenograft<br>models | Not specified           | Effective in vivo treatment                       | [9]       |

# **Plasma Stability**



| ADC Linker Type                    | Stability Observation                                                                                                                  | Reference |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sulfatase-cleavable linker         | High plasma stability (over 7 days) in mouse plasma.                                                                                   | [8]       |
| Val-Ala and Val-Cit linkers        | Hydrolyzed within 1 hour in mouse plasma.                                                                                              | [8]       |
| EVCit ADC (cleavable)              | No significant degradation in<br>human plasma after 28 days.<br>In mouse plasma, showed<br>almost no linker cleavage after<br>14 days. | [9]       |
| VCit and SVCit ADCs<br>(cleavable) | In mouse plasma, lost >95% and ~70% of conjugated payload after 14 days, respectively.                                                 | [9]       |
| Non-cleavable ADC (mc-<br>MMAF)    | 0.02-0.03% of total payload released in various plasmas after 144 hours.                                                               |           |

## **Signaling Pathways and Mechanisms of Action**

The mechanism of payload release is a fundamental differentiator between cleavable and noncleavable linkers.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6315117#comparing-cleavable-vs-non-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com